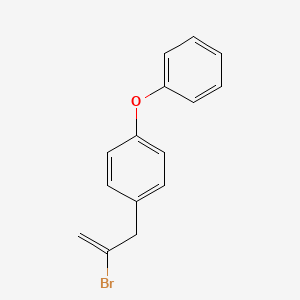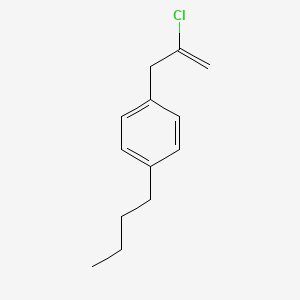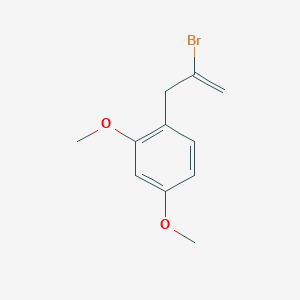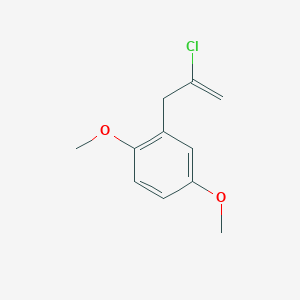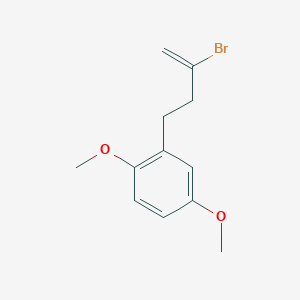
2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene
Descripción general
Descripción
The compound “2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene” is a chlorinated, dimethoxy-substituted phenyl butene. This suggests that it might be used in organic synthesis, possibly as an intermediate in the production of more complex molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods available for the synthesis of similar compounds. For example, the protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a butene backbone with a phenyl ring substituted at the 4-position. The phenyl ring is further substituted at the 2 and 5 positions with methoxy groups, and at the 4 position with a chlorine atom .
Aplicaciones Científicas De Investigación
Electrochemical Synthesis
3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a structurally related compound, was synthesized using electrooxidative double ene-type chlorination. This process, conducted at room temperature, could be relevant for similar electrochemical preparations of 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Photochemical Generation of Aryl Cations
The photochemistry of aromatic halides, like 4-chloroanisole, in solvents can lead to the generation of aryl cations. This process could potentially be applied to the generation of specific cations from this compound (Protti, Fagnoni, Mella, & Albini, 2004).
Detoxification Pathways Involving Glutathione
Chloroprene, a similar chlorinated butene, undergoes detoxification through glutathione pathways. Understanding these pathways could provide insights into the metabolism or detoxification processes of this compound (Munter, Cottrell, Golding, & Watson, 2003).
Synthesis of 2,5-Dihydrothiophene
The synthesis of 2,5-Dihydrothiophene through reactions involving 1,4-dichloro-2-butene can provide a template for similar syntheses using this compound (Everhardus, Gräting, & Brandsma, 2010).
Catalytic Oligomerization
Research on the oligomerization of 1-butene catalyzed by iron−bis(arylimino)pyridine could be relevant for understanding how this compound might behave in similar catalytic processes (Raucoules, Bruin, Raybaud, & Adamo, 2009).
Direcciones Futuras
Given the lack of information on “2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene”, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and synthetic studies to develop methods for its preparation .
Propiedades
IUPAC Name |
2-(3-chlorobut-3-enyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFTUOZOKRHVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



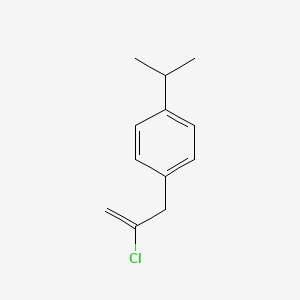
![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)


